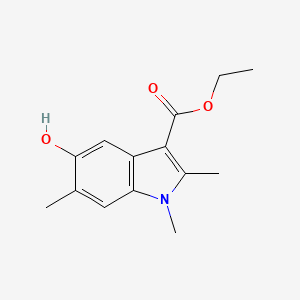![molecular formula C15H16ClN5 B11208438 1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208438.png)
1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolopyrimidines
Méthodes De Préparation
The synthesis of 1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.
Substitution reactions:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a drug candidate.
Materials Science: It is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine compounds, such as:
These compounds share similar structural features but may differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of This compound lies in its specific combination of substituents, which may confer distinct advantages in terms of activity, selectivity, or stability.
Propriétés
Formule moléculaire |
C15H16ClN5 |
|---|---|
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5/c1-10(2)7-17-14-13-8-20-21(15(13)19-9-18-14)12-5-3-4-11(16)6-12/h3-6,8-10H,7H2,1-2H3,(H,17,18,19) |
Clé InChI |
WREVSWJXYZIUJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide](/img/structure/B11208372.png)
![3,4-dimethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208382.png)

![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B11208392.png)
![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11208395.png)
![3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208401.png)
![N-(2-methoxy-5-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208403.png)
![1-(3-chlorobenzyl)-N-[4-(methylsulfanyl)benzyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11208415.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11208425.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11208430.png)
![Ethyl 4-{[2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B11208436.png)

